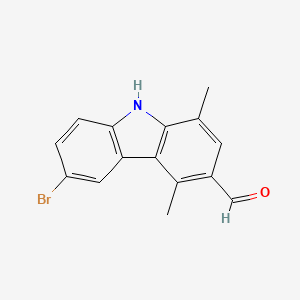

6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

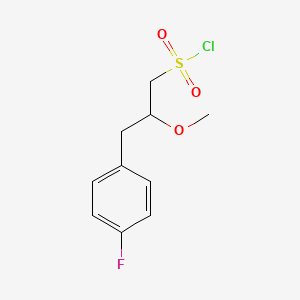

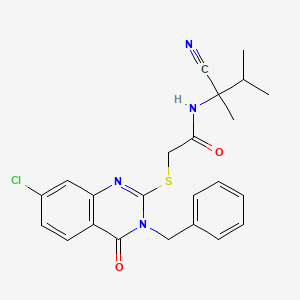

“6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde” is a chemical compound with the CAS Number: 18073-21-7 . It has a molecular weight of 302.17 and its IUPAC name is 6-bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde . The compound is a light-green to brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12BrNO/c1-8-5-10(7-18)9(2)14-12-6-11(16)3-4-13(12)17-15(8)14/h3-7,17H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a light-green to brown solid . It has a molecular weight of 302.17 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Fighting Diabetes

Carbazole derivatives, including “6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde”, have gained a lot of attention in medicinal chemistry due to their wide range of biological and pharmacological properties . They have been found to play a significant role in the pathogenesis and development of diabetes . Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Antioxidant Activity

The carbazole derivatives have shown potent antioxidant activities . They can reduce oxidative stress, which is a key factor in the development of various diseases, including diabetes, cancer, and neurodegenerative diseases .

Anti-inflammatory Activities

Carbazole derivatives also exhibit anti-inflammatory activities . They can block adrenergic hyperactivation, which is often associated with inflammation and stress responses .

Antitumor Properties

Carbazole derivatives have shown antitumor properties . They can prevent damage to pancreatic cells, which is crucial in the fight against pancreatic cancer .

Modulating Carbohydrate Metabolism

Carbazole derivatives can modulate carbohydrate metabolism . This property is particularly important in the management of diabetes, as it can help control blood glucose levels .

GPER Agonist in Breast Cancer Cells

One of the carbazole derivatives has been found to act as a GPER agonist in breast cancer cells . It triggers the rapid ERK activation in ER-negative SkBr3 cells, demonstrating a good affinity for GPER in docking studies .

Safety and Hazards

The compound has been labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Orientations Futures

Carbazole derivatives have been studied for their potential utility as pharmaceutically active compounds . They have also been used in cancer therapy . Therefore, future research could focus on exploring the potential applications of “6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde” in these areas.

Mécanisme D'action

Target of Action

The primary target of 6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde is the G protein-coupled receptor known as GPR30 or GPER . This receptor is known to mediate estrogen signals .

Mode of Action

The compound interacts with its target, the GPER receptor, and activates the GPER-mediated transduction pathway

Biochemical Pathways

The activation of the GPER-mediated transduction pathway can have various downstream effects, depending on the cellular context

Result of Action

It is known to act as a gper agonist in breast cancer cells , suggesting it may have potential therapeutic applications in this context.

Propriétés

IUPAC Name |

6-bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c1-8-5-10(7-18)9(2)14-12-6-11(16)3-4-13(12)17-15(8)14/h3-7,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFSNATUOFWLPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)Br)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate](/img/structure/B2854542.png)

![Octahydrothieno[3,4-c]pyridine](/img/structure/B2854552.png)

![ethyl {2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2854554.png)

![3-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B2854556.png)

![N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine](/img/structure/B2854557.png)